Welcome to the BenchChem Online Store!
molecular formula C8H7IN4O2 B8395477 methyl 2-(3-iodo-1H-pyrazolo[3,4-c]pyridazin-1-yl)acetate

methyl 2-(3-iodo-1H-pyrazolo[3,4-c]pyridazin-1-yl)acetate

Cat. No. B8395477
M. Wt: 318.07 g/mol
InChI Key: BWUIQGAWZBTVGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09085555B2

Procedure details

To a solution of methyl 2-(3-iodo-1H-pyrazolo[3,4-c]pyridazin-1-yl)acetate (675 mg, 2.12 mmol) in DMF (7.5 mL) and water (1.5 mL) was added Zn(CN)2 (274 mg, 2.33 mmol), Pd2 dba3 (194 mg, 0.21 mmol) and PdCl2(dppf).CH2Cl2 adduct (173 mg, 0.21 mmol). The reaction mixture was stirred at 100° C. for 16 h. The resulting suspension was filtered and the filtrate was evaporated under vacuum. The residue was suspended in CH3CN/MeOH 1:1, the solid was filtered off and the filtrate was purified by preparative HPLC (Macherey Nagel, VP250/40, C18 Nucleosil 100-10, flow: 40 mL/min, eluent: 5-100% CH3CN/H2O/20 min, 100% CH3CN/2 min, CH3CN and H2O containing 0.1% TFA) to give the title compound after lyophilisation. MS (LC/MS): 222.1 [M+H]+; tR (HPLC conditions c): 1.34 min.
Quantity
675 mg
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Zn(CN)2
Quantity
274 mg
Type
catalyst
Reaction Step One
Quantity
194 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
173 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[C:10]2[C:5](=[N:6][N:7]=[CH:8][CH:9]=2)[N:4]([CH2:11][C:12]([O:14]C)=[O:13])[N:3]=1.C(Cl)Cl.C[N:20]([CH:22]=[O:23])C>O.[C-]#N.[C-]#N.[Zn+2].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[C:22]([C:2]1[C:10]2[C:5](=[N:6][N:7]=[CH:8][CH:9]=2)[N:4]([CH2:11][C:12]([OH:14])=[O:13])[N:3]=1)(=[O:23])[NH2:20] |f:4.5.6,7.8.9.10.11,12.13.14.15|

Inputs

Step One
Name
Quantity
675 mg
Type
reactant
Smiles
IC1=NN(C2=NN=CC=C21)CC(=O)OC
Name
Quantity
7.5 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
1.5 mL
Type
solvent
Smiles
O
Name
Zn(CN)2
Quantity
274 mg
Type
catalyst
Smiles
[C-]#N.[C-]#N.[Zn+2]
Name
Quantity
194 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Step Two
Name
Quantity
173 mg
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 100° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under vacuum
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was purified by preparative HPLC (Macherey Nagel, VP250/40, C18 Nucleosil 100-10, flow: 40 mL/min, eluent: 5-100% CH3CN/H2O/20 min, 100% CH3CN/2 min, CH3CN and H2O containing 0.1% TFA)
Duration
2 min

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(N)(=O)C1=NN(C2=NN=CC=C21)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.